molecular formula C12H10FN3O5 B13203912 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B13203912
M. Wt: 295.22 g/mol
InChI Key: BPYLDPFLWRUDHC-UHFFFAOYSA-N
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Description

2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves multiple steps. One common method starts with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by the formation of the pyrazole ring through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and cyclization steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The fluoro substituent can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro and nitro groups, along with the pyrazole ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H10FN3O5

Molecular Weight

295.22 g/mol

IUPAC Name

2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C12H10FN3O5/c1-6-7(5-10(17)18)12(19)15(14-6)9-4-2-3-8(13)11(9)16(20)21/h2-4,14H,5H2,1H3,(H,17,18)

InChI Key

BPYLDPFLWRUDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C(=CC=C2)F)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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